3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including benzothiazole, pyrazole, and methoxyphenyl moieties, makes this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified. The pyrazole and methoxyphenyl groups are introduced through subsequent reactions, often involving cross-coupling techniques such as Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic uses include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Pyrazole derivatives: Similar to the pyrazole moiety in the compound, these derivatives have diverse biological activities.
Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups are known for their antioxidant and anti-inflammatory properties.
Uniqueness: The uniqueness of 3-(1,3-Benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid lies in its combination of multiple functional groups, which allows for a wide range of chemical and biological activities
Properties
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-33-22-13-11-18(12-14-22)26-20(17-30(29-26)21-7-3-2-4-8-21)15-19(16-25(31)32)27-28-23-9-5-6-10-24(23)34-27/h2-15,17H,16H2,1H3,(H,31,32)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYJGQSXLTYDBI-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(CC(=O)O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\CC(=O)O)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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